molecular formula C16H11N5O2S2 B2795672 6-[(3-Nitrophenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 868967-00-4

6-[(3-Nitrophenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No. B2795672
M. Wt: 369.42
InChI Key: VXPDGQJDSNULMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(3-Nitrophenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine is a useful research compound. Its molecular formula is C16H11N5O2S2 and its molecular weight is 369.42. The purity is usually 95%.
BenchChem offers high-quality 6-[(3-Nitrophenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-[(3-Nitrophenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Potential in Diabetes Management

Triazolo-pyridazine derivatives, including compounds related to 6-[(3-Nitrophenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine, have been synthesized and evaluated for their potential in diabetes management. These compounds were specifically studied for their Dipeptidyl peptidase-4 (DPP-4) inhibition, which is a target for anti-diabetic medications. The compounds demonstrated strong inhibition potential, antioxidant properties, and insulinotropic activity, marking their significance in the field of diabetes research and treatment (Bindu et al., 2019).

2. Antiviral Applications

Triazolo[4,3-b]pyridazine derivatives, closely related to the chemical , have shown promising antiviral activity, particularly against hepatitis-A virus (HAV). In a study, various derivatives were prepared and tested, with some demonstrating significant inhibitory effects on HAV, highlighting the potential of such compounds in antiviral therapies (Shamroukh & Ali, 2008).

3. Pharmaceutical Significance and Structure Analysis

Compounds within the triazolo-pyridazine family have been extensively studied for their pharmaceutical importance. Detailed studies involving synthesis, crystal structure characterization, density functional theory (DFT) calculations, and analysis of intermolecular interactions underline the significance of these compounds in medicinal chemistry. Such comprehensive studies aid in understanding the molecular properties and potential pharmaceutical applications of these compounds (Sallam et al., 2021a), (Sallam et al., 2021b).

4. Antimicrobial and Antitumor Potential

The broader family of triazolo-pyridazine compounds has been investigated for their antimicrobial properties against various pathogens, including bacteria and fungi. Furthermore, some derivatives have demonstrated significant antitumor activities, suggesting the potential of these compounds in developing new treatments for cancer and infectious diseases (Badr & Barwa, 2011), (Gomha et al., 2017).

properties

IUPAC Name

6-[(3-nitrophenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N5O2S2/c22-21(23)12-4-1-3-11(9-12)10-25-15-7-6-14-17-18-16(20(14)19-15)13-5-2-8-24-13/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXPDGQJDSNULMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CSC2=NN3C(=NN=C3C4=CC=CS4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[(3-Nitrophenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine

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